molecular formula C21H16N2O2 B077401 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- CAS No. 12769-16-3

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

Cat. No. B077401
CAS RN: 12769-16-3
M. Wt: 328.4 g/mol
InChI Key: TVBNRFCUTVWHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthracenedione derivatives, such as 9,10-Anthracenedione, typically involves reactions that introduce amino groups to the anthracene core. For instance, a method involves the reaction of cyclohexylamine with 1-chloroanthracenedione under specific conditions (reaction time of 8 hours and temperature of 120°C) to yield products with high purity and yield over 97% (Lang Yu-cheng, 2006). This method exemplifies the synthetic approaches used to obtain substituted anthracenediones with different amino functionalities.

Molecular Structure Analysis

The molecular structure of 9,10-Anthracenedione derivatives, particularly those with amino substitutions, is crucial for their electronic and chemical properties. The electronic and molecular structures are significantly influenced by the N-substituents, affecting the compound's reactivity and interaction potential. Studies have shown that different N-substituents can impact the electronic states and molecular structures, notably influencing the planarity and reactivity of the oxidized species of anthracenediones (M. Uebe et al., 2016).

Chemical Reactions and Properties

Anthracenedione derivatives undergo various chemical reactions based on their functional groups. The presence of amino and phenylamino groups enhances their reactivity, allowing for further functionalization or participation in biological interactions. The chemical behavior of these compounds can be tailored by substituting different groups, influencing their potential as bifunctional agents with applications in areas like antitumor therapy (Mary G. Johnson et al., 1997).

Physical Properties Analysis

The physical properties of 9,10-Anthracenedione derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are critical for their application and handling. For instance, modifications in the anthracene core and the introduction of amino groups can significantly affect these compounds' solubility and thermal stability, making them suitable for various applications, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 9,10-Anthracenedione derivatives, such as reactivity, redox potential, and interaction with biological molecules, are pivotal in their applications. The amino and phenylamino substituents on the anthracenedione core significantly impact these properties, enabling interactions with DNA, proteins, and other biological targets. These interactions are crucial for their biological activities, including anticancer, antimicrobial, and antifungal effects, as demonstrated in various studies (Zev Lidert et al., 1997).

Scientific Research Applications

Application 1: Molecular Electronics

  • Summary of Application: 9,10-Anthraquinone derivatives are being studied for their potential use in molecular electronics . These compounds are π-conjugated and feature thiophene terminated side arms attached to different positions of the anthraquinone core .
  • Methods of Application: The synthesis of these compounds involves a cross-coupling procedure . Their electrochemical parameters have been analyzed by cyclic voltammetry (CV) .
  • Results or Outcomes: The thiophene containing title compounds can be reduced and oxidised by a two-step redox process . Theoretical calculations were used to investigate the electronic structure of the individual free molecules .

Application 2: Redox-Active Switches

  • Summary of Application: 9,10-Anthraquinone derivatives are being studied for their potential use as redox-active switches . These compounds can be reduced and oxidised by a two-step redox process .
  • Methods of Application: Theoretical calculations in the framework of all-electron density functional theory (DFT) were used to investigate the electronic structure of the individual free molecules . Calculations of the transport properties of model devices containing these compounds and respective reduced hydroquinone derivatives assembled at Au (111) electrodes were carried out .
  • Results or Outcomes: The results suggest that these compounds have potential for application as redox-active switches .

Application 3: Chromatographic Analysis

  • Summary of Application: 9,10-Anthracenedione derivatives can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) .
  • Methods of Application: The mobile phase for the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes: This method allows for the separation and analysis of 9,10-Anthracenedione derivatives .

Application 4: Dye Synthesis

  • Summary of Application: 9,10-Anthracenedione derivatives are used in the synthesis of dyes . These compounds can be used to produce a variety of colors depending on the specific substituents and conditions used in the synthesis .
  • Methods of Application: The synthesis of these dyes typically involves a series of reactions including condensation, oxidation, and substitution .
  • Results or Outcomes: The resulting dyes can be used in a variety of applications including textiles, plastics, and inks .

Application 5: Photodynamic Therapy

  • Summary of Application: Some 9,10-Anthracenedione derivatives are used in photodynamic therapy . This is a type of treatment that uses light-sensitive compounds to destroy cancer cells .
  • Methods of Application: The compound is administered to the patient and then activated by exposure to a specific wavelength of light . This causes the compound to produce reactive oxygen species that can kill cancer cells .
  • Results or Outcomes: Photodynamic therapy has been shown to be effective in treating certain types of cancer and other diseases .

Safety And Hazards

Anthraquinone may cause irritation to the skin and eyes. It is not classified as a carcinogen by the EPA .

Future Directions

Research into the properties and potential applications of anthraquinone and its derivatives is ongoing. They have potential uses in organic electronics, as well as in the production of dyes and pigments .

properties

IUPAC Name

1-anilino-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNRFCUTVWHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062897
Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
Source EPA DSSTox
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

CAS RN

3179-96-2
Record name 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
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Record name 1-(methylamino)-4-(phenylamino)anthraquinone
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